molecular formula C15H11N3O2 B1622950 4-(quinoxalin-2-ylamino)benzoic Acid CAS No. 100962-02-5

4-(quinoxalin-2-ylamino)benzoic Acid

Cat. No.: B1622950
CAS No.: 100962-02-5
M. Wt: 265.27 g/mol
InChI Key: GOVKQIYUNUCKKD-UHFFFAOYSA-N
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Description

4-(quinoxalin-2-ylamino)benzoic acid is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a benzopyrazine system with a molecular formula of C₈H₆N₂, consisting of a benzene ring fused to a six-membered pyrazine ring

Preparation Methods

The synthesis of 4-(quinoxalin-2-ylamino)benzoic acid involves several steps. One common synthetic route includes the reaction of 2-chloro-3-methyl quinoxaline with appropriate reagents to form intermediates, which are then further reacted to produce the desired compound . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for mass production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-(quinoxalin-2-ylamino)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

4-(quinoxalin-2-ylamino)benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential cytotoxic activities against tumor cell lines, making it a candidate for anticancer drug development . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

4-(quinoxalin-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)10-5-7-11(8-6-10)17-14-9-16-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVKQIYUNUCKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393521
Record name 4-[(Quinoxalin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100962-02-5
Record name 4-[(Quinoxalin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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